molecular formula C15H10O6 B7750581 2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}aceticacid

2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}aceticacid

Cat. No.: B7750581
M. Wt: 286.24 g/mol
InChI Key: ZXJRGRROEBDZEA-UHFFFAOYSA-N
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Description

2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid is a complex organic compound that combines the structural features of furan, chromone, and acetic acid. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and chromone moieties suggests that it may exhibit unique biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-(furan-2-yl)-2-oxoacetic acid, which can be synthesized through the oxidation of furfural using reagents such as nitric acid or potassium permanganate . This intermediate is then reacted with 4-hydroxycoumarin under basic conditions to form the chromone-furan hybrid structure . The final step involves the esterification of the resulting compound with chloroacetic acid to yield 2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid is unique due to the combination of furan and chromone moieties, which may confer synergistic biological activities and distinct chemical reactivity compared to its individual components .

Properties

IUPAC Name

2-[2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-12(17)8-20-15-13(18)9-4-1-2-5-10(9)21-14(15)11-6-3-7-19-11/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJRGRROEBDZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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